molecular formula C5HF7O3 B3042710 Perfluorotetrahydro-2-furancarboxylic acid CAS No. 65578-62-3

Perfluorotetrahydro-2-furancarboxylic acid

Cat. No. B3042710
CAS RN: 65578-62-3
M. Wt: 242.05 g/mol
InChI Key: IJSPOBHLFLGFMQ-UHFFFAOYSA-N
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Description

Perfluorotetrahydro-2-furancarboxylic acid is a substance with the CAS number 65578-62-3 and the formula C5HF7O3 . It is also known by the synonym 2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxylic acid . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Scientific Research Applications

Catalytic Reactions and Synthesis

Perfluorotetrahydro-2-furancarboxylic acid demonstrates potential in catalytic reactions and synthesis processes. For example, 3-thiophene- and 3-furancarboxylic acids efficiently undergo perarylation, leading to the formation of tetraarylated products. This process is facilitated by a palladium catalyst and involves cleavage of C-H bonds and decarboxylation (Nakano et al., 2008). Additionally, 2-Furancarboxylic acid (FCA) has been used as a substrate in the hydrodeoxygenation process to produce valeric acid over molybdenum-oxide-modified platinum catalysts (Asano et al., 2016).

Biocatalysis

In biocatalysis, dual-enzyme cascade systems have been used for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This process highlights the potential of perfluorotetrahydro-2-furancarboxylic acid derivatives in the pharmaceutical and polymer industries (Jia et al., 2019).

Polymer and Fine Chemical Industries

Furan carboxylic acids, including derivatives of perfluorotetrahydro-2-furancarboxylic acid, are important building blocks in polymer and fine chemical industries. A substrate adaptation strategy has improved the catalytic performances of Comamonas testosteroni SC1588 cells for synthesizing various furan carboxylic acids (Wen et al., 2020).

Green Chemistry

A scalable carboxylation route to furan-2,5-dicarboxylic acid, a compound closely related to perfluorotetrahydro-2-furancarboxylic acid, emphasizes the importance of these compounds in green chemistry applications. This route involves the use of 2-furoic acid and CO2, highlighting an environmentally friendly approach to synthesizing important diacids (Dick et al., 2017).

Biomass Conversion

Perfluorotetrahydro-2-furancarboxylic acid and its derivatives play a significant role in the catalytic reduction and conversion of biomass-derived furancarboxylic acids. These processes are crucial for producing valuable chemicals from biomass, a key aspect of sustainable chemistry (Nakagawa et al., 2021).

Safety and Hazards

Perfluorotetrahydro-2-furancarboxylic acid is classified as a skin corrosive 1B, eye damage 1, and STOT SE 3 . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and more .

properties

IUPAC Name

2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7O3/c6-2(1(13)14)3(7,8)4(9,10)5(11,12)15-2/h(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPOBHLFLGFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336238
Record name 2,3,3,4,4,5,5-heptafluorooxolane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluorotetrahydro-2-furancarboxylic acid

CAS RN

65578-62-3
Record name Perfluorotetrahydro-2-furancarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 2
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 3
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 4
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 5
Perfluorotetrahydro-2-furancarboxylic acid
Reactant of Route 6
Perfluorotetrahydro-2-furancarboxylic acid

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